molecular formula C11H13F2NO2 B15159879 Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate

Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate

Cat. No.: B15159879
M. Wt: 229.22 g/mol
InChI Key: DGCFLRTYJYNSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is a fluorinated amino ester characterized by a phenyl group and two fluorine atoms at the β-carbon position of the propanoate backbone.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl 2-amino-3,3-difluoro-3-phenylpropanoate

InChI

InChI=1S/C11H13F2NO2/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9H,2,14H2,1H3

InChI Key

DGCFLRTYJYNSIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3,3-difluoro-3-phenylpropanoate typically involves the reaction of ethyl 2,2-difluoro-2-iodoacetate with an aromatic compound under specific conditions. For instance, the reaction can be carried out using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Decarboxylative Aldol Reaction

This reaction enables C–C bond formation using Yb(OTf)₃ as a catalyst. The process involves Krapcho decarboxylation of the β-keto ester moiety, generating a difluoroenolate intermediate, which subsequently reacts with aldehydes .

Key Findings

  • Conditions :

    • Catalyst: Yb(OTf)₃ (5 mol%)

    • Solvent: DMSO/H₂O (1:1)

    • Temperature: 80°C

    • Substrate: Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate (2a ) reacts with aldehydes (e.g., benzaldehyde).

  • Performance by Solvent :

    SolventYield of 4aa (%)Side Product 5 (%)
    DMSO7610
    DMF1575
    Toluene585

    Polar solvents like DMSO favor aldol adduct formation, while nonpolar solvents lead to decarboxylation side products .

  • Scope :
    Aldehydes with electron-withdrawing groups (e.g., nitrobenzaldehyde) achieve >80% yields, while electron-donating groups (e.g., methoxybenzaldehyde) result in lower yields (~50%) .

Oxidation Reactions

The α-amino group and β-keto moiety are susceptible to oxidation.

Oxidative Pathways

  • Ketone Formation :
    Treatment with H₂O₂ or KMnO₄ oxidizes the β-keto group to a carboxylic acid derivative, retaining the difluoro-phenyl motif.

    EVT-15295661H2O23,3-Difluoro-3-phenylpropanoic acid+NH3\text{EVT-15295661} \xrightarrow{\text{H}_2\text{O}_2} \text{3,3-Difluoro-3-phenylpropanoic acid} + \text{NH}_3
  • Amine Oxidation :
    Strong oxidizing agents (e.g., RuO₄) convert the primary amine to a nitro group, though this pathway is less explored for this compound.

Hydrolysis

Hydrolysis of the ester and amide functionalities occurs under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : HCl (6M), reflux, 12 hours.

  • Products : 2-Amino-3,3-difluoro-3-phenylpropanoic acid (yield: ~70%).

Basic Hydrolysis

  • Conditions : NaOH (2M), 60°C, 6 hours.

  • Products : Sodium salt of the carboxylic acid (yield: ~85%).

Enzymatic Reactions

Phenylalanine amino mutase (PAM) catalyzes stereospecific transformations, retaining configuration at the chiral center :

Mechanistic Insights

  • Substrate Binding :
    The phenyl ring and carboxylate group adopt a syn-periplanar orientation in PAM’s active site, facilitating proton exchange at C-3.

  • Stereochemical Outcome :

    • Retention of configuration at C-2 and C-3.

    • (R)-configured substrate yields (R)-configured product .

Substrate Scope

Substituent (R)Relative Activity (%)
H (phenyl)100
F120
Cl90
Br85
CH₃110

Electron-withdrawing substituents (e.g., F) enhance reactivity due to increased electrophilicity at C-3 .

Nucleophilic Substitution

The fluorine atoms participate in SN₂-type reactions under basic conditions:

Fluorine Displacement

  • Reagents : K₂CO₃, DMF, nucleophile (e.g., thiophenol).

  • Products : Ethyl 2-amino-3-thiophenyl-3-fluoro-3-phenylpropanoate (yield: ~60%).

Condensation Reactions

The amino group reacts with carbonyl compounds to form imines:

Schiff Base Formation

  • Conditions : Benzaldehyde, EtOH, RT, 4 hours.

  • Products : N-Benzylidene derivative (yield: ~75%).

Scientific Research Applications

Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is a fluorinated amino acid derivative that is characterized by two fluorine atoms at the 3-position of the propanoate chain, as well as a phenyl group attached to the same carbon. It has garnered interest in pharmaceutical chemistry because of its possible use in drug design and synthesis. Its molecular formula is C11H13F2NO2. The compound features a chiral center, making it an interesting candidate for studies related to stereochemistry and biological activity.

Scientific Research Applications

  • Pharmaceutical Chemistry Fluorinated amino acids, such as this compound, have demonstrated unique biological activities and may act as inhibitors or modulators of various biological pathways because of their structural similarity to natural amino acids. Studies have suggested potential applications in neuropharmacology, particularly concerning the modulation of neurotransmitter systems.
  • Interaction studies Interaction studies involving this compound focus on its binding affinity and activity with various biological targets. These studies often utilize techniques such as:
    • X-ray crystallography
    • NMR spectroscopy
    • Molecular docking
    Such studies are crucial for understanding its potential therapeutic roles and optimizing its chemical structure for enhanced activity.

    Comparable compounds to this compound share structural similarities.
  • Synthesis The synthesis of this compound typically involves several steps.
  • Other potential applications
    • Drug design
    • As building blocks in the synthesis of bioactive molecules
    • Anti-hypertension drugs
    • Modulators of various biological pathways
    • Enantioselective syntheses

Mechanism of Action

The mechanism by which ethyl 2-amino-3,3-difluoro-3-phenylpropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluoro group can enhance binding affinity and specificity, leading to more potent biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Molecular Formula Fluorine Substitution Key Substituents Notable Features
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate (Target) Not explicitly provided 2 F atoms at β-carbon Phenyl group at β-carbon, amino group Potential for π-π interactions, moderate electron-withdrawing effects
Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride C₅H₉ClF₃NO₂ 3 F atoms at β-carbon Hydrochloride salt Enhanced electronegativity, hygroscopic
Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate C₁₂H₁₅F₂NO₂ 2 F atoms at α-carbon Benzyl(methyl)amino group Steric hindrance, altered nucleophilicity
Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride C₁₁H₁₄ClFNO₂ 1 F atom on phenyl ring Fluorophenyl group, hydrochloride Aromatic fluorine, impacts hydrogen bonding
Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate C₉H₁₄F₃NO₂S 3 F atoms on alkenyl chain Sulfur-containing substituent Thioether linkage, potential redox sensitivity

Key Observations :

  • Fluorine Position: The target compound’s β-carbon difluoro substitution balances electron-withdrawing effects, whereas trifluoro analogs (e.g., C₅H₉ClF₃NO₂) exhibit stronger electronegativity, influencing acidity and reactivity .
  • Substituent Effects: Bulky groups like benzyl(methyl)amino (C₁₂H₁₅F₂NO₂) introduce steric hindrance, while sulfur or aromatic fluorine (C₉H₁₄F₃NO₂S, C₁₁H₁₄ClFNO₂) alter electronic and solubility profiles .
Physical Properties
  • Melting Points: Trifluoro analog (C₅H₉ClF₃NO₂): Decomposes at ~149°C . trifluoro) may lower melting point due to decreased symmetry.
  • Solubility: Hydrochloride salts (e.g., C₅H₉ClF₃NO₂) are hygroscopic, suggesting higher water solubility than non-ionic analogs .

Biological Activity

Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is a fluorinated amino acid derivative that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound features a unique structure characterized by two fluorine atoms at the 3-position of the propanoate chain and a phenyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for its application in drug design and synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F2NO2C_{11}H_{12}F_2NO_2. Its structural characteristics include:

  • Chirality : The presence of a chiral center allows for stereochemical variations that may affect biological interactions.
  • Fluorination : The difluorinated moiety enhances lipophilicity and may improve binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Studies have shown that fluorinated amino acids can modulate neurotransmitter systems, potentially impacting conditions such as epilepsy and depression.
  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor or modulator of various enzymes due to its structural similarity to natural amino acids. This characteristic is essential for developing therapeutic agents targeting specific biochemical pathways .

Interaction Studies

Various studies have explored the interaction of this compound with biological targets:

  • Binding Affinity : Interaction studies often utilize techniques such as radiolabeled ligand binding assays to determine the binding affinity of this compound to specific receptors or enzymes.
Target Binding Affinity (Ki) Mechanism of Action
GABA ReceptorsLow micromolar rangeModulation of inhibitory neurotransmission
Enzyme XHigh nanomolar rangeCompetitive inhibition

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on GABAergic transmission. Results indicated that the compound could enhance GABA receptor activity, leading to increased inhibitory signaling in neuronal circuits. This suggests potential therapeutic applications in treating anxiety disorders.

Enzyme Inhibition Study

Another significant study focused on the inhibition of an enzyme involved in neurotransmitter degradation. This compound demonstrated competitive inhibition, with a Ki value indicating strong binding affinity. This property positions it as a candidate for drug development aimed at enhancing neurotransmitter levels in clinical settings.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Biological Activity
Ethyl 2-amino-3-fluoro-3-phenylpropanoateOne fluorine atom instead of twoLess potent neuropharmacological effects
Mthis compoundMethyl group instead of ethylDifferent pharmacokinetic properties
Ethyl 2-amino-4-fluorobutanoateFluorine at a different positionPotentially different interaction profiles

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate?

  • Methodology :

  • Route 1 : Esterification of 2-amino-3,3-difluoro-3-phenylpropanoic acid with ethanol under acidic conditions (e.g., HCl catalysis). The amine group may require protection (e.g., Boc protection) to prevent side reactions .
  • Route 2 : Fluorination of a precursor (e.g., ethyl 2-amino-3-chloro-3-phenylpropanoate) using fluorinating agents like DAST (diethylaminosulfur trifluoride) to replace chlorine with fluorine .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound structurally characterized in academic settings?

  • Techniques :

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm difluoro substitution (δ110\delta \approx -110 to -120 ppm) and 1H^{1}\text{H} NMR for ethyl ester protons (δ1.21.4\delta \approx 1.2-1.4 ppm for CH3_3, 4.1-4.3 ppm for CH2_2) .
  • IR Spectroscopy : Identify ester carbonyl stretch (1730cm1\sim 1730 \, \text{cm}^{-1}) and NH2_2 bending (1600cm1\sim 1600 \, \text{cm}^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 258) .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data be resolved?

  • Approach :

  • Reproduce synthesis under controlled conditions (dry solvents, inert atmosphere) to rule out hygroscopicity or decomposition .
  • Use differential scanning calorimetry (DSC) to accurately determine melting points and detect polymorphic forms .
  • Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What mechanistic insights explain the reactivity of the difluoro group in organocatalysis?

  • Analysis :

  • The strong electron-withdrawing effect of fluorine increases the electrophilicity of the β-carbon, facilitating nucleophilic attacks (e.g., in Michael additions).
  • Computational studies (DFT) reveal reduced LUMO energy at the β-carbon, aligning with observed reactivity in asymmetric synthesis .
  • Compare with trifluoro analogs (e.g., Ethyl 2-amino-3,3,3-trifluoropropanoate) to assess steric vs. electronic effects .

Q. What computational tools predict stereochemical outcomes in reactions involving this compound?

  • Recommendations :

  • DFT Calculations : Optimize transition states using Gaussian or ORCA to predict enantioselectivity in asymmetric catalysis .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize charge-separated intermediates) .
  • Docking Studies : Model interactions with enzymes (e.g., aminotransferases) to design bioactive derivatives .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s biological activity?

  • Strategy :

  • Validate assays using standardized protocols (e.g., IC50_{50} measurements in triplicate).
  • Control for impurities (e.g., residual HCl from synthesis) via HPLC and bioactivity correlation studies .
  • Compare with structurally related compounds (e.g., Ethyl 2-amino-3,3,3-trifluoropropanoate) to isolate fluorine’s role .

Applications in Drug Development

Q. What methodologies assess the compound’s potential as a protease inhibitor precursor?

  • Steps :

  • Synthesize derivatives via amide coupling (e.g., with activated carboxylic acids).
  • Screen against target enzymes (e.g., HIV-1 protease) using fluorescence-based assays.
  • Analyze structure-activity relationships (SAR) by varying the phenyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.